1-{1-[2-(2-methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol
CAS No.: 887348-41-6
Cat. No.: VC7075877
Molecular Formula: C19H22N2O3
Molecular Weight: 326.396
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 887348-41-6 |
|---|---|
| Molecular Formula | C19H22N2O3 |
| Molecular Weight | 326.396 |
| IUPAC Name | 1-[1-[2-(2-methoxyphenoxy)ethyl]benzimidazol-2-yl]propan-1-ol |
| Standard InChI | InChI=1S/C19H22N2O3/c1-3-16(22)19-20-14-8-4-5-9-15(14)21(19)12-13-24-18-11-7-6-10-17(18)23-2/h4-11,16,22H,3,12-13H2,1-2H3 |
| Standard InChI Key | LYLCQBOCKYTTFQ-UHFFFAOYSA-N |
| SMILES | CCC(C1=NC2=CC=CC=C2N1CCOC3=CC=CC=C3OC)O |
Introduction
Structural and Chemical Identity
Molecular Architecture
The compound features a 1H-1,3-benzodiazole core substituted at the 1-position with a 2-(2-methoxyphenoxy)ethyl group and at the 2-position with a propan-1-ol chain. Key structural attributes include:
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Benzodiazole system: Provides π-π stacking potential and hydrogen-bonding capabilities via its aromatic nitrogen atoms .
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2-Methoxyphenoxyethyl side chain: Introduces ether linkages and methoxy groups that enhance membrane permeability while modulating electronic interactions .
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Chiral propanol moiety: The secondary alcohol at position 2 creates a stereocenter, suggesting possible enantiomer-specific biological activity .
Table 1: Fundamental Identifiers
| Property | Value |
|---|---|
| IUPAC Name | 1-{1-[2-(2-Methoxyphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}propan-1-ol |
| Molecular Formula | C₁₉H₂₂N₂O₃ |
| SMILES | CCC(c1nc(cccc2)c2n1CCOc1cc(OC)ccc1)O |
| Molecular Weight | 326.4 g/mol |
| Chiral Centers | 1 |
Synthetic Considerations
While no direct synthesis protocol exists in published literature for this specific compound, analogous benzodiazol derivatives provide methodological insights . A plausible three-step route could involve:
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Benzodiazole core formation: Condensation of o-phenylenediamine with a β-keto acid derivative under acidic conditions .
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N-alkylation: Reaction of the benzodiazole nitrogen with 1-chloro-2-(2-methoxyphenoxy)ethane using phase-transfer catalysis .
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Propanol side chain introduction: Grignard addition to a ketone intermediate followed by stereoselective reduction .
Critical impurities likely include regioisomeric benzodiazoles and incomplete alkylation byproducts, necessitating chromatographic purification similar to carvedilol intermediate protocols .
Physicochemical Profile
Calculated Properties
Advanced computational models predict the following characteristics :
Table 2: Key Physicochemical Parameters
| Parameter | Value | Relevance |
|---|---|---|
| logP | 4.006 | Indicates moderate lipophilicity |
| logD (pH 7.4) | 4.005 | Suggests stable partitioning in plasma |
| Polar Surface Area | 41.259 Ų | Moderate membrane permeability |
| Water Solubility (LogSw) | -4.13 | Classifies as poorly water-soluble |
| Rotatable Bonds | 7 | High conformational flexibility |
The compound's low aqueous solubility (-4.13 LogSw) presents formulation challenges, likely requiring prodrug strategies or nanocarrier systems for in vivo delivery . The balanced logP/logD profile (4.005-4.006) aligns with CNS drug-like properties, though its inclusion in cardiovascular libraries suggests peripheral target engagement .
Biological Relevance and Screening Data
Target Hypothesis
While explicit binding data remains unpublished, structural analogs demonstrate activity at:
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β-adrenergic receptors: The 2-methoxyphenoxy moiety mirrors carvedilol's pharmacophore, suggesting potential β-blockade activity .
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Voltage-gated ion channels: Benzodiazol derivatives frequently modulate Kv7.1 and hERG channels due to aromatic stacking interactions .
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Serotonin receptors: The ethanolamine side chain topology resembles 5-HT1A ligands, implying possible neuromodulatory effects .
Table 3: Library Inclusion and Implied Targets
| Screening Library | Compound Count | Probable Targets |
|---|---|---|
| Cardiovascular | 22,201 | β1-adrenoceptors, L-type Ca²⁺ channels |
| Ion Channels Focused | 26,372 | Kv, Nav, TRP families |
Stereochemical Implications
The chiral propanol center (C2) creates two enantiomers with likely divergent pharmacokinetic profiles:
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(R)-enantiomer: Predicted to exhibit higher aqueous solubility due to preferential hydrogen bonding configurations .
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(S)-enantiomer: May demonstrate enhanced membrane partitioning through optimized lipid interactions .
Resolution techniques would require chiral stationary phase HPLC or enzymatic kinetic resolution, as employed in β-blocker manufacturing .
Research Applications and Future Directions
Current Use Cases
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High-throughput screening: As part of ChemDiv's 1.7M compound database for cardiovascular phenotyping .
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Lead optimization: Structural template for modifying logP and PSA values in ion channel modulator development .
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Metabolic stability studies: The methoxy group's susceptibility to demethylation provides a model for CYP450 interaction analyses .
Challenges and Opportunities
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Solubility enhancement: Prodrug approaches using phosphate esters or PEGylation could improve bioavailability .
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Target deconvolution: Advanced techniques like thermal shift assays or CRISPR-Cas9 screening needed to identify primary targets .
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Stereoselective synthesis: Developing asymmetric catalytic methods to access enantioenriched material for pharmacological evaluation .
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